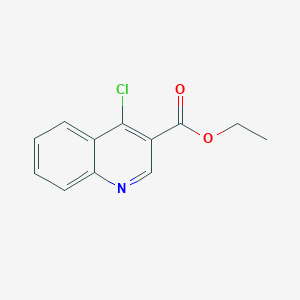

Ethyl 4-Chloroquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 4-Chloroquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136916. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-Chloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Chloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQUAHMZWZXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296461 | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-94-0 | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroquinoline-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a reactive chlorine atom at the 4-position of the quinoline ring, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of Ethyl 4-Chloroquinoline-3-carboxylate, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

Ethyl 4-chloroquinoline-3-carboxylate is a stable, crystalline solid at room temperature. Its core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position are key to its chemical reactivity and utility as a synthetic intermediate.

Quantitative Data

The key physicochemical properties of Ethyl 4-Chloroquinoline-3-carboxylate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [1] |

| Molecular Weight | 235.67 g/mol | [1][2] |

| Melting Point | 44 - 48 °C | |

| Boiling Point | 129 °C at 0.2 mmHg | |

| Appearance | White to orange to green powder/crystal | |

| CAS Number | 13720-94-0 | [1][2] |

| IUPAC Name | ethyl 4-chloroquinoline-3-carboxylate | [1] |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | [1] |

| InChIKey | DWXQUAHMZWZXHP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of Ethyl 4-chloroquinoline-3-carboxylate is typically achieved through a two-step process starting from an appropriately substituted aniline. A general and widely used method is the Gould-Jacobs reaction, followed by chlorination.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This step involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

-

In a round-bottom flask, equimolar amounts of the chosen aniline and diethyl ethoxymethylenemalonate are mixed.

-

The mixture is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is allowed to distill off.

-

The resulting intermediate, an ethyl anilinomethylenemalonate, is then added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 20-30 minutes to effect cyclization.[3]

-

Upon cooling, the product, Ethyl 4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 2: Chlorination to Ethyl 4-chloroquinoline-3-carboxylate

The hydroxyl group at the 4-position is subsequently replaced by a chlorine atom using a chlorinating agent.

-

Ethyl 4-hydroxyquinoline-3-carboxylate is treated with an excess of phosphorus oxychloride (POCl₃).[4]

-

The reaction mixture is heated at reflux (around 100-110 °C) for 2-4 hours.[4]

-

After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or ammonia solution.

-

The resulting precipitate of Ethyl 4-chloroquinoline-3-carboxylate is collected by filtration, washed with water, and dried.

Experimental Protocol: Purification

The crude product can be purified by the following methods:

-

Recrystallization: The solid product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a pure crystalline product.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes.[5] The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Reactivity and Chemical Transformations

The chemical reactivity of Ethyl 4-chloroquinoline-3-carboxylate is dominated by the presence of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This reactivity makes it a valuable building block for the synthesis of a variety of substituted quinolines.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline ring system activates the C4-Cl bond towards nucleophilic attack. A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.

Caption: General scheme of nucleophilic substitution at the 4-position.

Common nucleophiles include:

-

Amines: Reaction with primary and secondary amines yields 4-aminoquinoline derivatives, a core structure in many antimalarial drugs.

-

Alkoxides: Treatment with sodium alkoxides (e.g., sodium methoxide) results in the formation of 4-alkoxyquinoline derivatives.[5]

-

Thiols: Reaction with thiols in the presence of a base leads to 4-thioether substituted quinolines.

Reduction

The ester group can be selectively reduced. For example, treatment with diisobutylaluminum hydride (DIBAL) can reduce the carboxylate to a hydroxymethyl group.[5] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the chloro group.[5]

Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5] This carboxylic acid moiety can then be further modified, for example, through amide coupling reactions.[5]

Spectral Data

The structure of Ethyl 4-chloroquinoline-3-carboxylate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and signals for the ethyl group (a quartet and a triplet). The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Bands in the region of 1500-1600 cm⁻¹ due to the C=C and C=N stretching vibrations of the quinoline ring.

-

C-Cl stretching vibrations are typically observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development

Ethyl 4-chloroquinoline-3-carboxylate is a crucial starting material in the synthesis of numerous pharmacologically active compounds.

Caption: Role in the synthesis of bioactive molecules.

-

Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. Ethyl 4-chloroquinoline-3-carboxylate serves as a key precursor for the synthesis of analogs of chloroquine and other antimalarial drugs.[5][6]

-

Anticancer Agents: The quinoline ring system is present in several anticancer drugs. The ability to introduce various substituents at the 4-position allows for the generation of libraries of compounds for screening against different cancer cell lines.[6]

-

Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While Ethyl 4-chloroquinoline-3-carboxylate itself is not an antibiotic, it can be used to synthesize novel quinolone derivatives with potential antibacterial activity.[6]

Safety and Handling

Ethyl 4-chloroquinoline-3-carboxylate should be handled with care in a well-ventilated laboratory fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Ethyl 4-chloroquinoline-3-carboxylate is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and versatility make it an invaluable tool for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers in both academic and industrial settings.

References

- 1. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class of compounds, quinoline-3-carboxylates and their derivatives hold particular significance, featuring prominently in the development of antibacterial agents, anticancer drugs, and anti-inflammatory compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to the quinoline-3-carboxylate core. We will delve into the seminal named reactions that have enabled access to this critical structural motif, presenting detailed experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers in the field.

Historical Development of Synthetic Methodologies

The synthesis of the quinoline core dates back to the 19th century, with several named reactions providing access to the general quinoline structure. However, the targeted synthesis of quinoline-3-carboxylates is most prominently associated with the advent of the Gould-Jacobs reaction in 1939.

The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, stands as a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylates.[1][2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2][3]

The reaction proceeds in two key stages:

-

Condensation: The aniline undergoes a nucleophilic substitution reaction with the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate. This step is typically carried out at a moderate temperature.

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at a much higher temperature (typically >250 °C), followed by the elimination of ethanol to yield the ethyl 4-hydroxyquinoline-3-carboxylate.[3][4] The high temperature required for this step is a notable characteristic of the classical Gould-Jacobs reaction.[4]

The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). Subsequent hydrolysis of the ester group and decarboxylation can lead to the corresponding 4-hydroxyquinoline.[2]

Diagram of the Gould-Jacobs Reaction Pathway:

References

Ethyl 4-Chloroquinoline-3-carboxylate CAS number and identifiers

An In-depth Technical Guide to Ethyl 4-Chloroquinoline-3-carboxylate

This technical guide provides a comprehensive overview of Ethyl 4-Chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document covers the compound's identifiers, physicochemical properties, synthesis protocols, and applications, presenting data in a structured and accessible format.

Compound Identification and Properties

Ethyl 4-chloroquinoline-3-carboxylate is a versatile chemical building block.[1] Its primary identifiers and key physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13720-94-0[2][3][4][5][6][7] |

| IUPAC Name | ethyl 4-chloroquinoline-3-carboxylate[4] |

| Molecular Formula | C₁₂H₁₀ClNO₂[2][3][4][7] |

| Molecular Weight | 235.67 g/mol [2][3][7] |

| PubChem CID | 268963[3][4] |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl[4] |

| InChIKey | DWXQUAHMZWZXHP-UHFFFAOYSA-N[2][4] |

| Synonyms | 4-Chloroquinoline-3-carboxylic acid ethyl ester, ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE, NSC 109461, NSC 136916[2][3][4][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to orange to green powder/crystal[2][3][5] |

| Melting Point | 44 - 48 °C[2][3][5] |

| Boiling Point | 128 - 129 °C @ 0.2 Torr[2][3] |

| Purity | ≥ 98% (GC)[3][5] |

| Storage Conditions | Recommended storage at 2 - 8 °C or -20°C[2][3] |

| Hazards | Causes skin irritation (H315) and serious eye irritation (H319)[4] |

Synthesis and Experimental Protocols

Ethyl 4-chloroquinoline-3-carboxylate can be synthesized through various routes. The most common laboratory-scale methods are detailed below.

Protocol 1: Synthesis from Ethyl 4-hydroxyquinoline-3-carboxylate

This method involves the chlorination of the hydroxyl group at the 4-position of the quinoline ring using phosphorus oxychloride.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Aqueous ammonia solution (28-30%)

-

Ice

-

Reaction vial

Procedure:

-

Place 1.5 g (7 mmol) of solid ethyl 4-hydroxyquinoline-3-carboxylate into a reaction vial.[2]

-

Add 2.2 g (1.3 mL, 14 mmol) of phosphorus oxychloride (POCl₃) to the vial.[2]

-

Heat the reaction mixture to 110 °C and maintain for 20 minutes.[2]

-

Upon completion, allow the mixture to cool slightly before slowly and carefully pouring it into a pre-cooled beaker containing a mixture of aqueous ammonia solution and ice.[2]

-

Stir the resulting mixture vigorously until a granular solid product precipitates.[2]

-

Isolate the solid by filtration, wash with cold water, and dry to yield Ethyl 4-chloroquinoline-3-carboxylate.

Caption: Synthesis workflow from a hydroxyquinoline precursor.

Protocol 2: General Synthesis from 3-Chloroindoles

This procedure describes a more complex synthesis involving a cyclopropanation-ring expansion reaction.

Materials:

-

A 3-Chloroindole derivative (1.0 equiv)

-

α-halodiazoacetate (X-EDA, 1.0-1.5 equiv)

-

Cesium carbonate (Cs₂CO₃, 1.3 equiv)

-

Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂, 0.01 equiv)

-

Dichloromethane (DCM) or Toluene

-

Ethyl acetate (EtOAc), Water (H₂O), Saturated Sodium Chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Prepare a cooled (0 °C) solution of X-EDA in DCM or toluene.[8]

-

In a separate flask, create a solution of the 3-chloroindole, Cs₂CO₃, and Rh₂(esp)₂ in DCM or toluene at ambient temperature.[8]

-

Slowly add the X-EDA solution dropwise to the stirring indole solution over a period of 30-60 minutes. The solution color will typically change from green/purple to orange/brown.[8]

-

After the addition is complete, continue stirring for an additional 30 minutes.[8]

-

Remove the solvent by rotary evaporation.[8]

-

Dissolve the crude residue in EtOAc and wash sequentially with H₂O and a saturated NaCl solution.[8]

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.[8]

-

Purify the final product by silica gel column chromatography.[8]

Applications in Research and Development

Ethyl 4-chloroquinoline-3-carboxylate is not typically an end-product but rather a crucial intermediate. Its reactivity allows for efficient structural modifications to enhance biological activity.[3]

-

Pharmaceutical Development : It is a vital building block in the synthesis of bioactive molecules.[3] It is particularly noted for its role in the development of antimalarial and antibacterial agents.[3][9] Its scaffold is also explored for creating potential anti-cancer agents.[3]

-

Agrochemical Chemistry : The compound is used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[3]

-

Organic Synthesis : It serves as a versatile intermediate for synthesizing a variety of substituted quinolines, enabling the introduction of chemical diversity at key positions of the quinoline ring system.[1][2]

Caption: Role as an intermediate in various chemical sectors.

Further Reactions and Analysis

Protocol 3: Alcoholysis to Ethyl 4(1H)-oxo-quinolone-3-carboxylates

The 4-chloro group can be readily displaced to form 4-quinolones, which are themselves an important class of compounds.

Procedure:

-

Dissolve the Ethyl 4-chloroquinoline-3-carboxylate derivative (1-2 mmol) in 5 mL of dry ethanol.[8]

-

Reflux the solution for 24 hours or monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Cool the reaction mixture to allow for the precipitation of a white solid.[8]

-

Isolate the solid by centrifugation, decant the supernatant, and wash the solid with ethyl acetate two to three times to yield the pure product.[8]

Analytical Characterization

The identity and purity of Ethyl 4-chloroquinoline-3-carboxylate are typically confirmed using a range of analytical techniques, including:

-

Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment.[3][10]

-

Mass Spectrometry : Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.[8][10]

-

Infrared (IR) Spectroscopy : To identify functional groups.[1][9]

References

- 1. researchgate.net [researchgate.net]

- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-Chloroquinoline-3-carboxylate | 13720-94-0 | TCI Deutschland GmbH [tcichemicals.com]

- 6. guidechem.com [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13720-94-0|Ethyl 4-chloroquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of Ethyl 4-Chloroquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-Chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for Ethyl 4-Chloroquinoline-3-carboxylate. These values are derived from analyses of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H2 |

| ~8.2 | d | 1H | H5 |

| ~7.8 | t | 1H | H7 |

| ~7.6 | t | 1H | H6 |

| ~7.5 | d | 1H | H8 |

| 4.4-4.5 | q | 2H | -OCH₂CH₃ |

| 1.4-1.5 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. s=singlet, d=doublet, t=triplet, q=quartet.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C4 |

| ~148 | C8a |

| ~145 | C2 |

| ~132 | C7 |

| ~129 | C5 |

| ~128 | C6 |

| ~127 | C4a |

| ~125 | C8 |

| ~120 | C3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃, Proton-decoupled.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1725-1715 | Strong | C=O Stretch (Ester) |

| 1600-1585 | Medium-Strong | C=C Stretch (Aromatic) |

| 1310-1250 | Strong | Asymmetric C-O-C Stretch |

| 1130-1100 | Strong | Symmetric C-O-C Stretch |

| 850-550 | Medium-Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 235/237 | [M]⁺ | Molecular ion peak with characteristic 3:1 ratio for the presence of one chlorine atom. |

| 206/208 | [M-C₂H₅]⁺ | Loss of the ethyl group. |

| 190/192 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

| 162 | [M-COOC₂H₅]⁺ | Loss of the entire ester group. |

| 127 | [C₈H₅NCl]⁺ | Further fragmentation of the quinoline ring. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Ethyl 4-Chloroquinoline-3-carboxylate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 4-Chloroquinoline-3-carboxylate in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Ethyl 4-Chloroquinoline-3-carboxylate.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-Chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

Ethyl 4-Chloroquinoline-3-carboxylate is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of antimalarial and antibacterial agents.[1] Its unique structure and stability make it a valuable component in the development of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of Ethyl 4-Chloroquinoline-3-carboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 235.67 g/mol | [1][2][3][4][5] |

| CAS Number | 13720-94-0 | [1][2][3][5] |

| Appearance | White to orange to green powder to crystal | [1][2] |

| Melting Point | 44 - 48 °C | [1] |

| Boiling Point | 129 °C at 0.2 mmHg | [1] |

| Storage Conditions | Store at 2 - 8 °C; Recommended in a cool, dark place (<15°C) | [1] |

Solubility Profile

A thorough review of scientific literature and supplier documentation indicates a lack of specific quantitative solubility data for Ethyl 4-Chloroquinoline-3-carboxylate in common laboratory solvents. A Safety Data Sheet for the compound explicitly states "No information available" for solubility.[6] However, research on structurally similar compounds, such as ethyl 2-aryl-4-chloroquinoline-3-carboxylate derivatives, has shown high solubility (> 100 μM) in phosphate-buffered saline (PBS) with Dimethyl Sulfoxide (DMSO) at pH 7.4.[7] This suggests that Ethyl 4-Chloroquinoline-3-carboxylate may exhibit moderate solubility in aqueous solutions containing a co-solvent.

Given the absence of specific data, experimental determination of solubility is essential. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for the experimental determination of compound solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of Ethyl 4-Chloroquinoline-3-carboxylate to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, water) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Stability Profile

Ethyl 4-Chloroquinoline-3-carboxylate is generally considered stable under normal storage conditions.[6] Supplier information suggests it is a stable intermediate compatible with various reaction conditions.[1] However, the recommendation to store it in a cool and dark place indicates potential sensitivity to heat and light.

Table 2: Stability Profile of Ethyl 4-Chloroquinoline-3-carboxylate

| Condition | Expected Stability | Potential Degradation Pathway |

| Normal Storage | Stable | - |

| Elevated Temperature | Potential for degradation | Thermal decomposition |

| Light Exposure | Potential for degradation | Photodegradation |

| Acidic pH | Potential for hydrolysis | Acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. |

| Basic pH | Potential for hydrolysis | Base-catalyzed hydrolysis (saponification) of the ethyl ester to the carboxylate salt. |

| Oxidizing Agents | Likely to be incompatible | Oxidation of the quinoline ring system. |

Experimental Protocols for Stability Assessment

Stability testing is crucial to understand the degradation profile of a compound. Standard pharmaceutical stability testing protocols can be adapted for this purpose.

Logical Flow for Stability Testing

Caption: Logical workflow for comprehensive stability testing of a chemical compound.

Methodologies:

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitor for degradation over time at a controlled temperature. Neutralize the samples before analysis.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C) and analyze for degradation products.

-

Photostability: Expose the compound (both in solid state and in solution) to a controlled light source (e.g., ICH-compliant photostability chamber) and compare with a dark control.[8]

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

-

-

Accelerated Stability Testing: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months) and analyze at specified time points.

-

Long-Term Stability Testing: Store the compound under recommended storage conditions (e.g., 25°C / 60% RH or 2-8°C) and monitor its properties over an extended period (e.g., 12-24 months).

Analytical Method for Stability Studies:

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact Ethyl 4-Chloroquinoline-3-carboxylate from any potential degradation products. Diode-array detection can be useful for peak purity analysis.

Conclusion

While specific quantitative data on the solubility of Ethyl 4-Chloroquinoline-3-carboxylate in common solvents is not widely published, this guide provides the necessary framework for its experimental determination. The compound is generally stable under recommended storage conditions, but researchers should be mindful of its potential for degradation under thermal, photolytic, and hydrolytic stress, particularly due to the presence of the ethyl ester functional group. The provided experimental protocols serve as a robust starting point for any scientist or drug development professional working with this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

Potential Biological Activities of Novel Quinoline Derivatives: An In-depth Technical Guide

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The versatility of the quinoline ring system allows for structural modifications that can lead to compounds with potent and selective biological effects. This technical guide provides a comprehensive overview of the recent advancements in the discovery and development of novel quinoline derivatives, with a focus on their potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral activities of these promising compounds.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases involved in cancer cell signaling pathways.[2][3] Several FDA-approved drugs containing the quinoline scaffold are currently used in clinical settings as kinase inhibitors.[2][3]

Kinase Inhibition

Novel quinoline derivatives have been designed and synthesized to target key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] Dual targeting of EGFR and HER-2 is a validated strategy for treating solid tumors.[4]

Table 1: Antiproliferative Activity of Novel Quinoline-Based EGFR/HER-2 Dual-Target Inhibitors [4]

| Compound | MCF-7 GI₅₀ (nM) | A-549 GI₅₀ (nM) |

| 5a | 25 | 30 |

| 3e | 45 | 52 |

GI₅₀: The concentration of the drug that inhibits the growth of cancer cells by 50%.

Other research has focused on the development of quinoline derivatives as Pim-1 kinase inhibitors, which have shown potent growth inhibitory effects on prostate (PC-3) and leukemia (KG-1) cancer cell lines.[6]

Table 2: Antiproliferative Activity of Novel Quinoline-Based Pim-1 Kinase Inhibitors [6]

| Compound | PC-3 GI₅₀ (µM) | KG-1 GI₅₀ (µM) |

| 13e | 2.61 | 3.56 |

| 13f | 4.73 | 4.88 |

| 13h | 4.68 | 2.98 |

Signaling Pathway: EGFR/HER-2

The EGFR/HER-2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3][7][8][9][10] Ligand binding to EGFR or HER-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cancer development and progression.[3][9]

Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined.

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents.[16] Quinoline derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[17][18][19][20][21]

Antibacterial and Antifungal Effects

Novel quinoline derivatives have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains.[17][19][20][21] The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial potency.[22][23][24]

Table 3: Antibacterial and Antifungal Activity of Novel Quinoline Derivatives [19][20]

| Compound | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| 2 | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |

| 6 | 3.12 | 6.25 | 12.5 | 25 | 6.25 | 12.5 |

Another study reported a quinoline derivative, Qa5, with excellent in vitro activity against the plant phytopathogenic bacterium Xanthomonas oryzae.[9]

Table 4: Antibacterial Activity of Quinoline Derivative Qa5 [9]

| Compound | Xanthomonas oryzae MIC (µg/mL) |

| Qa5 | 3.12 |

Furthermore, a series of quinoline derivatives showed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[16][25]

Table 5: Antibacterial Activity of Novel Quinoline Derivatives against Resistant Strains [16][25]

| Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | C. difficile MIC (µg/mL) |

| 5d | 0.25 | 4 | ND |

| 6 | 1.5 | 3.0 | 1.0 |

ND: Not Determined

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[22][23][24][26]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[23][24]

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the quinoline derivative is prepared in Mueller-Hinton broth (for bacteria) or another appropriate broth in the wells of a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the microorganism (e.g., ~5×10⁵ CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Result Interpretation: After incubation, the wells are examined for turbidity (an indication of microbial growth). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Activity

Quinoline derivatives have shown considerable promise as neuroprotective agents, particularly for the treatment of neurodegenerative diseases like Alzheimer's disease (AD).[27][28][29][30][31][32][33] A key therapeutic strategy in AD is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[10][27][28]

Cholinesterase Inhibition

Many novel quinoline derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][27][28][29]

Table 6: Cholinesterase Inhibitory Activity of Novel Quinoline Derivatives [27][29]

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |

| 21c | 0.56 | 2.3 |

| 29a | 0.12 ± 0.02 | > 50 |

| QN8 | 0.29 ± 0.02 | 12.73 ± 0.45 |

IC₅₀: The concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway: Cholinergic Synapse

In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting the nerve impulse.[23][24][32][34] ACh is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the signal.[23][24] By inhibiting AChE, quinoline derivatives increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[27][28]

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Experimental Protocol: Beta-Secretase (BACE1) Activity Assay

BACE1 is another key enzyme in the pathogenesis of Alzheimer's disease. This protocol describes a fluorometric assay to measure BACE1 activity.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by BACE1, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the BACE1 activity.

Procedure:

-

Sample Preparation: Cell or tissue lysates are prepared in an appropriate extraction buffer.

-

Reaction Setup: In a 96-well plate, the sample (or purified BACE1 for inhibitor screening), assay buffer, and the quinoline derivative (test inhibitor) are added.

-

Substrate Addition: The reaction is initiated by adding the BACE1 fluorogenic substrate.

-

Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is measured kinetically over time or as an endpoint reading using a fluorescence microplate reader (e.g., Ex/Em = 345/500 nm or 490/520 nm).

-

Data Analysis: The rate of reaction is calculated from the kinetic data, or the endpoint fluorescence is compared to controls. For inhibitor screening, the IC₅₀ value is determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated as anti-inflammatory agents targeting various pro-inflammatory pathways and enzymes.[34]

Inhibition of Inflammatory Mediators

Novel quinoline derivatives have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[26][28] Some derivatives have also been identified as potent inhibitors of the NLRP3 inflammasome.

Table 7: Anti-inflammatory Activity of Novel Quinoline Derivatives [26][28]

| Compound | LPS-induced NO Production IC₅₀ (µM) |

| 2i | ~10 |

| 2m | ~10 |

Signaling Pathway: NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[4][17][22][27] Its activation leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[4][17] The activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[17][22]

Caption: NLRP3 inflammasome activation pathway and its inhibition.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[1][25]

Principle: The amount of NO produced by macrophages is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25]

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the quinoline derivative for a short period, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Griess Reaction: A portion of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Data Analysis: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and Dengue virus.[18][19][29]

Inhibition of Viral Replication

Several novel quinoline derivatives have demonstrated potent in vitro activity against different viruses.

Table 8: Antiviral Activity of Novel Quinoline Derivatives [18][19][29]

| Compound | Virus | EC₅₀/IC₅₀ (µM) |

| 1g | RSV | 3.70 ± 0.45 |

| 1ae | IAV | 1.87 ± 0.58 |

| 1 | DENV-2 | 3.03 |

| 2 | DENV-2 | 0.49 |

| 19 | EV-D68 | 0.05 |

EC₅₀: The concentration of the drug that provides 50% of the maximum effect. IC₅₀: The concentration of the inhibitor that reduces the viral replication by 50%.

Experimental Protocol: Luciferase Reporter Assay for Antiviral Activity

Luciferase reporter assays are commonly used to screen for antiviral compounds by measuring their effect on viral gene expression or replication.[11][12][30][31]

Principle: A viral genome or a subgenomic replicon is engineered to express a reporter gene, such as firefly luciferase. The level of luciferase expression is directly proportional to the extent of viral replication or gene expression. Antiviral compounds will reduce the luciferase activity.[30][31]

-

Cell Transfection/Infection: Host cells are transfected with the luciferase reporter viral replicon RNA or infected with a reporter virus.

-

Compound Treatment: The cells are treated with various concentrations of the quinoline derivative.

-

Incubation: The cells are incubated for a period sufficient for viral replication and reporter gene expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: The cell lysate is mixed with a luciferase substrate (e.g., luciferin).

-

Luminescence Measurement: The light produced by the enzymatic reaction is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of viral replication is calculated based on the reduction in luciferase activity, and the EC₅₀ or IC₅₀ value is determined.

Caption: Workflow of a luciferase reporter assay for antiviral activity.

Conclusion

Novel quinoline derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral agents is well-documented in recent scientific literature. The ability to readily modify the quinoline scaffold allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective therapeutic candidates. This technical guide has provided an in-depth overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Continued research and development in this area are crucial for translating the therapeutic potential of novel quinoline derivatives into effective clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. content.abcam.com [content.abcam.com]

- 12. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. savemyexams.com [savemyexams.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NLRP3 Inflammasome Pathways [scispace.com]

- 22. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. assaygenie.com [assaygenie.com]

- 25. researchgate.net [researchgate.net]

- 26. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 27. med.emory.edu [med.emory.edu]

- 28. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment [digitalshowcase.lynchburg.edu]

- 33. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

A Comprehensive Review of Synthetic Pathways for Quinoline-3-Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Among its derivatives, quinoline-3-carboxylates and their congeners have garnered significant attention due to their potent pharmacological effects. This technical guide provides a detailed overview of the primary synthetic routes to quinoline-3-carboxylates, complete with experimental protocols, comparative data, and visualizations of relevant biological pathways.

Core Synthetic Methodologies

Several classical named reactions provide the foundation for the synthesis of the quinoline ring system. While some of these methods directly yield quinoline-3-carboxylates, others can be adapted to produce these valuable compounds. The most prominent among these are the Gould-Jacobs reaction, the Friedländer annulation, the Conrad-Limpach-Knorr synthesis, and the Doebner-von Miller reaction.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1][2]

Reaction Scheme:

References

The Core Mechanism of Action of Antimalarial Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for quinoline-containing antimalarial drugs, a cornerstone of malaria chemotherapy. This document details the molecular basis of action for major quinoline classes, including the 4-aminoquinolines (e.g., chloroquine), quinoline methanols (e.g., quinine, mefloquine), and 8-aminoquinolines (e.g., primaquine, tafenoquine). It summarizes key quantitative data, provides detailed experimental protocols for mechanism-of-action studies, and presents visual diagrams of critical pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction to Quinoline Antimalarials

Quinoline-based compounds have been a mainstay in the treatment and prevention of malaria for centuries, starting with the discovery of quinine from the bark of the cinchona tree.[1] These drugs primarily target the blood stages of the Plasmodium parasite's life cycle, interfering with essential processes within the parasite's digestive vacuole.[2][3] However, the precise mechanisms can vary between different quinoline subclasses, and the emergence of drug resistance necessitates a thorough understanding of their molecular targets to guide the development of novel antimalarials.[2][4]

Mechanism of Action: 4-Aminoquinolines and Quinine

The most widely accepted mechanism of action for 4-aminoquinolines like chloroquine, and for the closely related quinoline methanol quinine, centers on the disruption of heme detoxification in the parasite's acidic digestive vacuole.[1][2][3]

Plasmodium falciparum digests hemoglobin within its digestive vacuole to obtain amino acids for its growth and development.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[5][6][7]

Chloroquine, a weak base, accumulates to high concentrations within the acidic environment of the digestive vacuole.[2][3][7] Once inside, it is believed to act in the following ways:

-

Inhibition of Hemozoin Formation: Chloroquine binds to heme, forming a complex that prevents the polymerization of heme into hemozoin.[6][8][9] This leads to the accumulation of toxic free heme within the parasite.[1][6]

-

Heme-Mediated Toxicity: The buildup of free heme is highly toxic to the parasite, causing oxidative damage to cellular components and ultimately leading to parasite death.[6][7]

-

Disruption of Hemoglobin Digestion: While the primary target is heme detoxification, the accumulation of chloroquine and the resulting toxic environment may also interfere with the overall process of hemoglobin digestion.[2][3]

Quinine is also thought to interfere with hemozoin formation, although its accumulation in the digestive vacuole is less pronounced than that of chloroquine.[1][2][3] Additionally, some studies suggest that quinine may have other effects, such as inhibiting nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.[1][10]

Signaling Pathway: Heme Detoxification and Inhibition

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 7. Mechanisms of drug action and resistance [www2.tulane.edu]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 10. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Versatility of Ethyl 4-chloroquinoline-3-carboxylate: A Heterocyclic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloroquinoline-3-carboxylate stands as a pivotal heterocyclic scaffold in the landscape of modern medicinal chemistry and drug discovery. Its intrinsic reactivity and structural features make it a versatile starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of ethyl 4-chloroquinoline-3-carboxylate, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Synthesis of Ethyl 4-chloroquinoline-3-carboxylate

The most prevalent and efficient synthesis of ethyl 4-chloroquinoline-3-carboxylate involves the chlorination of ethyl 4-hydroxyquinoline-3-carboxylate. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.

General Experimental Protocol: Chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate

A mixture of ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equivalent) and phosphorus oxychloride (2.0-3.0 equivalents) is heated at reflux (approximately 110 °C) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as aqueous ammonia or sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 4-chloroquinoline-3-carboxylate as a solid.[1]

Chemical Reactivity and Synthetic Applications

The chemical utility of ethyl 4-chloroquinoline-3-carboxylate as a building block stems from the reactivity of the chloro-substituent at the C4-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functionalities. Furthermore, the ester group at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides and other derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester group activates the C4-position for nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles, including amines, thiols, and alkoxides.

The reaction of ethyl 4-chloroquinoline-3-carboxylate with primary or secondary amines is a cornerstone for the synthesis of a vast number of biologically active compounds, particularly antimalarial and anticancer agents.

-

Experimental Protocol: General Procedure for Amination A solution of ethyl 4-chloroquinoline-3-carboxylate (1.0 equivalent) and the desired amine (1.0-1.5 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide) is heated at reflux for several hours. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by column chromatography or recrystallization.[2][3]

Suzuki Cross-Coupling Reactions

For the formation of C-C bonds at the C4-position, palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or their esters are frequently employed. This methodology allows for the introduction of various aryl and heteroaryl moieties.

-

Experimental Protocol: General Procedure for Suzuki Coupling To a degassed solution of ethyl 4-chloroquinoline-3-carboxylate (1.0 equivalent), a boronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[4][5]

Hydrolysis and Amide Formation

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid serves as a key intermediate for the synthesis of amide derivatives via standard amide coupling protocols.

-

Experimental Protocol: Hydrolysis of the Ethyl Ester Ethyl 4-chloroquinoline-3-carboxylate is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 4-chloroquinoline-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.[4]

-

Experimental Protocol: Amide Coupling To a solution of 4-chloroquinoline-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., EDC, HATU, or HOBt) and a base (e.g., DIPEA or triethylamine) are added. The desired amine (1.0-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours. The product is isolated by standard workup procedures and purified by chromatography or recrystallization.[6][7]

Applications in Drug Discovery

The derivatives of ethyl 4-chloroquinoline-3-carboxylate have shown significant promise in various therapeutic areas, most notably as anticancer and antimalarial agents.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of quinoline derivatives against a range of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key cellular processes.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 4-Aminoquinoline Derivatives | MCF7 (Breast) | Varies | [3] |

| 4-Aminoquinoline Derivatives | MDA-MB468 (Breast) | Varies | [3] |

| 4-Oxoquinoline-3-carboxamides | HCT116 (Colon) | Varies | [8] |

| 4-Oxoquinoline-3-carboxamides | ACP-03 (Gastric) | Varies | [8] |

| 4-Oxoquinoline-3-carboxamides | MDAMB-231 (Breast) | Varies | [8] |

| 8-(Hydroxy)quinoline-5-sulfonamides | Various | Varies | [9] |

Quinoline-based anticancer agents have been shown to interfere with several critical signaling pathways, leading to cell cycle arrest and apoptosis.[10][11][12] One of the key mechanisms involves the inhibition of protein kinases, such as Pim-1 kinase, which are often overexpressed in cancer cells and play a crucial role in cell survival and proliferation.[1] Another important mechanism is the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair.[12]

Caption: Simplified signaling pathway of quinoline-based anticancer agents.

Antimalarial Activity

The 4-aminoquinoline scaffold, readily accessible from ethyl 4-chloroquinoline-3-carboxylate, is the hallmark of many potent antimalarial drugs, including chloroquine. These compounds are effective against the blood stages of the Plasmodium parasite.

| Compound Class | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Cyclen 4-aminoquinoline analog | D6 (CQ-sensitive) | 7.5 | [13] |

| Cyclen 4-aminoquinoline analog | W2 (CQ-resistant) | 19.2 | [13] |

| 6-Chloro-2-arylvinylquinolines | Dd2 (CQ-resistant) | 4.8 - 10.9 | [14] |

| Quinoline-4-carboxamide derivative | 3D7 | 120 | [15] |

| 7-Methoxy quinolone carboxyl ester | K1 | ~250 | [4] |

| 7-Methoxy quinolone carboxyl ester | 3D7 | ~250 | [4] |

The primary mechanism of action of 4-aminoquinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystals, preventing further polymerization. The buildup of free heme is toxic to the parasite, leading to its death.[16][17][18]

Caption: Mechanism of action of 4-aminoquinoline antimalarial drugs.

Conclusion

Ethyl 4-chloroquinoline-3-carboxylate is an invaluable heterocyclic building block that provides a versatile platform for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis and predictable reactivity make it an attractive starting material for medicinal chemists. The derivatives of this scaffold have demonstrated significant potential as both anticancer and antimalarial agents, with well-defined mechanisms of action. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of ethyl 4-chloroquinoline-3-carboxylate, offering a valuable resource to researchers dedicated to the discovery and development of new therapeutic agents. Further exploration of the chemical space accessible from this versatile building block is likely to yield novel compounds with improved efficacy and pharmacological profiles.

References

- 1. ijmphs.com [ijmphs.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

Methodological & Application

Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate from ethyl 4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-chloroquinoline-3-carboxylate from ethyl 4-hydroxyquinoline-3-carboxylate. The established method involves a chlorination reaction using phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent in many procedures. This application note includes a summary of reaction parameters from various sources, a comprehensive, step-by-step experimental protocol, and a visual representation of the workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Ethyl 4-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including antimalarials and kinase inhibitors. The conversion of the 4-hydroxy group to a chloro group is a critical transformation that allows for subsequent nucleophilic substitution reactions at the C4 position of the quinoline ring. The most common and effective method for this conversion is the treatment of ethyl 4-hydroxyquinoline-3-carboxylate with a chlorinating agent, typically phosphorus oxychloride. This protocol outlines a reliable procedure for this synthesis, including reaction setup, work-up, and purification.

Data Presentation

The following table summarizes the quantitative data from a representative synthetic protocol for the chlorination of ethyl 4-hydroxyquinoline-3-carboxylate.

| Parameter | Value | Source |

| Starting Material | Ethyl 4-hydroxyquinoline-3-carboxylate | [1] |

| Mass of Starting Material | 1.5 g (7 mmol) | [1] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1] |

| Volume of POCl₃ | 1.3 mL | [1] |

| Molar Ratio (POCl₃ : Substrate) | ~2:1 | [1] |

| Reaction Conditions | ||

| Temperature | 110 °C | [1] |

| Reaction Time | 20 minutes | [1] |

| Work-up Procedure | ||

| Quenching Agent | Ice-cold aqueous ammonia solution (28-30%) | [1] |

| Product | Ethyl 4-chloroquinoline-3-carboxylate | [1] |

| Reported Yield | 87% (1.44 g, 6 mmol) | [1] |

| Purity Note | Product can be used without further purification | [1] |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

References

Synthesis of 2-Aryl-4-chloroquinoline-3-carboxylate Intermediates: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-aryl-4-chloroquinoline-3-carboxylate intermediates, pivotal scaffolds in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process: a modified Friedländer annulation or Gould-Jacobs reaction to form the quinoline core, followed by chlorination of the 4-hydroxy group.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. Specifically, 2-aryl-4-chloroquinoline-3-carboxylates serve as versatile intermediates in the synthesis of various biologically active molecules, including potential therapeutic agents. The protocol outlined below details a reliable and reproducible method for obtaining these valuable intermediates.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-